Methyl 4,5-dimethyl-2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)thiophene-3-carboxylate
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Overview
Description
METHYL 4,5-DIMETHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a triazolopyrimidine moiety, and a nitrophenyl group
Preparation Methods
The synthesis of METHYL 4,5-DIMETHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrophenyl group: This step often involves nitration reactions.
Attachment of the thiophene ring: This can be done through coupling reactions.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
METHYL 4,5-DIMETHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 4,5-DIMETHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and other advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to METHYL 4,5-DIMETHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE include other triazolopyrimidine derivatives and thiophene-based compounds. What sets this compound apart is the combination of these two moieties with a nitrophenyl group, which may confer unique properties in terms of reactivity and biological activity.
Properties
Molecular Formula |
C20H16N6O5S |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[[5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H16N6O5S/c1-10-11(2)32-18(16(10)19(28)31-3)24-17(27)15-8-14(23-20-21-9-22-25(15)20)12-5-4-6-13(7-12)26(29)30/h4-9H,1-3H3,(H,24,27) |
InChI Key |
IMUKLNAFKMSQBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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